molecular formula C21H19ClN2O4 B5172446 N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide

N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B5172446
M. Wt: 398.8 g/mol
InChI Key: JLBBBHNTOOAUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

CP-690,550 selectively inhibits N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide, a tyrosine kinase that plays a crucial role in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide, CP-690,550 prevents the activation of downstream signaling pathways and the production of pro-inflammatory cytokines, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to reduce the number of activated T cells in the blood and lymphoid tissues of patients with rheumatoid arthritis, indicating that it may be a promising therapeutic agent for this disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 is its selectivity for N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide, which reduces the risk of off-target effects. However, its potency may also pose a limitation in lab experiments, as high concentrations may be required to achieve the desired effect. In addition, the lack of a reliable biomarker for N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide inhibition may make it difficult to monitor the efficacy of CP-690,550 in clinical trials.

Future Directions

There are several future directions for the study of CP-690,550. One potential area of research is the development of more potent and selective N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can be used to monitor the efficacy of N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide inhibitors in clinical trials. Finally, the potential use of CP-690,550 in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors, should be explored.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with propyl alcohol, followed by the reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting 4-propoxy-2-chloro-5-aminobenzoic acid is then coupled with 2-furancarboxylic acid chloride in the presence of triethylamine to yield CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to effectively reduce inflammation and prevent tissue damage in animal models of these diseases.

properties

IUPAC Name

N-[2-chloro-5-[(4-propoxybenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-2-11-27-16-8-5-14(6-9-16)20(25)23-15-7-10-17(22)18(13-15)24-21(26)19-4-3-12-28-19/h3-10,12-13H,2,11H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBBBHNTOOAUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6340306

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